1-(2-Ethoxyethyl)-2-methylpiperazine
CAS No.: 1240565-71-2
Cat. No.: VC5860915
Molecular Formula: C9H20N2O
Molecular Weight: 172.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240565-71-2 |
|---|---|
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.272 |
| IUPAC Name | 1-(2-ethoxyethyl)-2-methylpiperazine |
| Standard InChI | InChI=1S/C9H20N2O/c1-3-12-7-6-11-5-4-10-8-9(11)2/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | JVTFIDMHJVTPQF-UHFFFAOYSA-N |
| SMILES | CCOCCN1CCNCC1C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 1-(2-Ethoxyethyl)-2-methylpiperazine is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol. Its structure consists of a piperazine core modified with:
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A methyl group (-CH₃) at the 2-position.
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A 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃) at the 1-position.
The ethoxyethyl side chain introduces hydrophilicity, while the methyl group enhances steric effects, influencing reactivity and interaction with biological targets .
Spectroscopic Data
While direct spectroscopic data for this compound is limited, analogous piperazine derivatives exhibit characteristic NMR and IR signatures:
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¹H NMR: Peaks corresponding to piperazine ring protons (δ 2.5–3.5 ppm), methyl groups (δ 1.0–1.5 ppm), and ethoxyethyl protons (δ 3.4–4.0 ppm) .
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IR: Stretching vibrations for C-O (1100 cm⁻¹) and N-H (3300 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-Ethoxyethyl)-2-methylpiperazine typically involves alkylation of piperazine precursors. Key methodologies include:
Alkylation of 2-Methylpiperazine
A two-step process derived from methods in patent CN103254153A :
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Formation of Piperazine Monohydrochloride:
Piperazine reacts with hydrochloric acid to form piperazine monohydrochloride, minimizing disubstitution byproducts. -
Reaction with 2-Chloroethoxyethane:
The monohydrochloride is treated with 2-chloroethoxyethane in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.Yields are optimized using excess 2-methylpiperazine to favor monosubstitution .
Alternative Pathway via Reductive Amination
A modified approach involves reductive amination of 2-ethoxyethylamine with methylglyoxal, followed by cyclization. This method, though less common, avoids halogenated intermediates .
Purification and Scalability
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Vacuum Distillation: Effective for isolating the product from unreacted starting materials (boiling point estimated at 230–250°C) .
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Crystallization: Recrystallization from ethanol/water mixtures enhances purity (>98%) .
Physicochemical Properties
Thermodynamic Parameters
The compound’s low logP indicates moderate hydrophilicity, favoring solubility in ethanol, DMSO, and aqueous buffers.
Stability Profile
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Thermal Stability: Decomposes above 300°C, forming CO₂ and ethylamine derivatives .
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Photostability: Susceptible to UV-induced degradation; storage in amber containers is recommended.
Pharmacological and Industrial Applications
Antihistaminic Activity
Piperazine derivatives with ethoxyethyl groups exhibit histamine H₁ receptor antagonism. In a study of structurally similar compounds, 1-(2-ethoxyethyl)-2-(4-methylpiperazinyl)benzimidazole demonstrated a pA₂ value of 9.40, indicating high potency . While direct data for 1-(2-Ethoxyethyl)-2-methylpiperazine is lacking, its structural analogy suggests potential utility in allergic response modulation .
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Antipsychotics: Functionalization at the piperazine nitrogen enables dopamine receptor targeting.
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Anthelmintics: Piperazine derivatives paralyze nematodes via GABA receptor agonism.
Industrial Uses
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